1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene
Overview
Description
1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine, fluorine, and a phenylsulfanylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene can be achieved through several synthetic routes. One common method involves the use of electrophilic aromatic substitution reactions. In this process, the benzene ring undergoes substitution reactions with electrophiles such as chlorine and fluorine under specific conditions . The phenylsulfanylmethyl group can be introduced through nucleophilic substitution reactions, where a suitable nucleophile attacks the benzene ring, replacing a leaving group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as chlorination, fluorination, and the introduction of the phenylsulfanylmethyl group through controlled reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The phenylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Electrophilic Substitution: Reagents such as halogens, nitro compounds, and sulfonic acids are used under acidic conditions to facilitate the substitution reactions.
Major Products Formed
Substitution Products: Depending on the reagents used, the major products can include derivatives with different functional groups replacing the chlorine or fluorine atoms.
Oxidation Products: Oxidation of the phenylsulfanylmethyl group can yield sulfoxides or sulfones, which have distinct chemical properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: The phenylsulfanylmethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-fluorobenzene: Lacks the phenylsulfanylmethyl group, resulting in different chemical and biological properties.
1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene: Similar structure but with the phenylsulfanylmethyl group in a different position, affecting its reactivity and applications.
Uniqueness
Properties
IUPAC Name |
2-chloro-1-fluoro-4-(phenylsulfanylmethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFS/c14-12-8-10(6-7-13(12)15)9-16-11-4-2-1-3-5-11/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIMTZNVUPYRIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229720 | |
Record name | Benzene, 2-chloro-1-fluoro-4-[(phenylthio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443331-25-6 | |
Record name | Benzene, 2-chloro-1-fluoro-4-[(phenylthio)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443331-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-chloro-1-fluoro-4-[(phenylthio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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